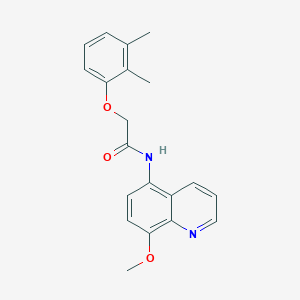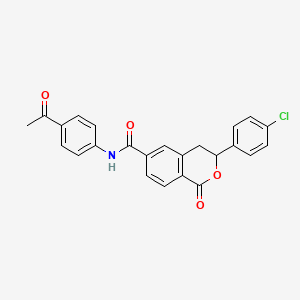
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: , also known by its chemical structure C20H18N2O3, is a synthetic organic compound. Its systematic name reflects its molecular composition: it contains an acetamide group (N-substituted amide) attached to a quinoline ring system, with a phenoxy group and methyl substituents.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,3-dimethylphenol with 8-methoxyquinoline-5-carboxylic acid chloride, followed by amidation with ammonia or an amine. The reaction proceeds as follows:
2,3-dimethylphenol+8-methoxyquinoline-5-carboxylic acid chloride→this compound
b. Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. Acid chlorides are reactive electrophiles, facilitating the nucleophilic attack by the amine or ammonia.
c. Industrial Production: While not widely used industrially, this compound may find applications in specialized fields. Large-scale production would involve optimization of the synthetic route, purification, and quality control.
Chemical Reactions Analysis
a. Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.
Substitution: The phenoxy group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the quinoline ring system may occur under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).
c. Major Products: The major products depend on the specific reaction conditions. Oxidation may yield quinones, while substitution could lead to various derivatives.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, such as antimicrobial or anticancer effects.
Chemical Biology: Studying its interactions with biological macromolecules.
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
The exact mechanism remains an area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While no direct analogs exist, its combination of quinoline and phenoxy moieties makes it unique. Similar compounds include other quinoline derivatives and acetamides.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-4-8-17(14(13)2)25-12-19(23)22-16-9-10-18(24-3)20-15(16)7-5-11-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
YDJRQTKIJSJDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11337515.png)
![3-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11337520.png)
![1-(thiophen-2-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337534.png)
![6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11337542.png)
![Methyl 4,5-dimethoxy-2-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337546.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B11337547.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11337552.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11337559.png)

![5-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337574.png)
![N,N,2-trimethyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11337576.png)
![N-benzyl-1-[(4-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B11337578.png)
![N-benzyl-N-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337583.png)
![N-(2-chloro-4-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337589.png)
